molecular formula C24H27N3O B14442445 Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- CAS No. 78933-03-6

Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)-

Cat. No.: B14442445
CAS No.: 78933-03-6
M. Wt: 373.5 g/mol
InChI Key: SYALMNJCQJHPFL-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- is a complex organic compound that features a benzenemethanamine core with methoxy and piperazinyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- typically involves multiple steps. One common method starts with the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles like 2-Bromo-N-(un/substituted)phenyl acetamides. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- can undergo several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH), while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different amine derivatives.

Scientific Research Applications

Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action for Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring in the compound is known to enhance its bioactivity by facilitating interactions with biological macromolecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenemethanamine, 2-methoxy-N-(4-(4-phenyl-1-piperazinyl)phenyl)- apart is its unique combination of methoxy and piperazinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

78933-03-6

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)aniline

InChI

InChI=1S/C24H27N3O/c1-28-24-10-6-5-7-20(24)19-25-21-11-13-23(14-12-21)27-17-15-26(16-18-27)22-8-3-2-4-9-22/h2-14,25H,15-19H2,1H3

InChI Key

SYALMNJCQJHPFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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